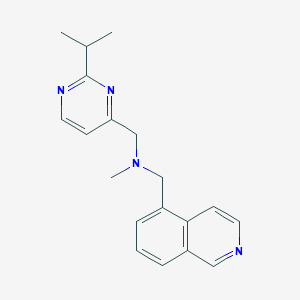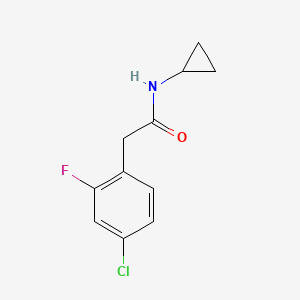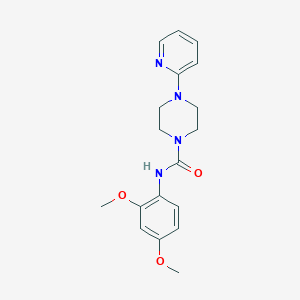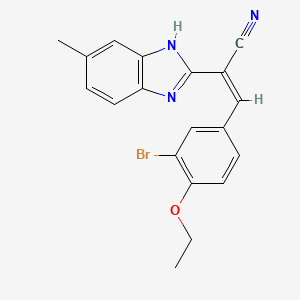
N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Overview
Description
N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: is an organic compound belonging to the anthraquinone family This compound is characterized by its complex structure, which includes nitro, diethyl, and carboxamide functional groups attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:
Oxidation: The anthracene is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Amidation: The carboxylic acid derivative of the anthraquinone is then converted to the carboxamide through reaction with diethylamine under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation, potentially altering the anthraquinone core or the nitro group.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Modified anthraquinone derivatives.
Reduction: Amino-anthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituents used.
Scientific Research Applications
Chemistry:
Fluorescent Sensors: The compound can be used in the development of fluorescent sensors for detecting metal ions due to its ability to exhibit fluorescence changes upon binding with specific ions.
Organic Electronics: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology and Medicine:
Anticancer Research: Derivatives of anthraquinones are known for their anticancer properties, and this compound could be explored for similar applications.
Biological Probes: Its fluorescent properties can be utilized in biological imaging and as probes for studying cellular processes.
Industry:
Dyes and Pigments: Anthraquinone derivatives are commonly used in the dye industry, and this compound could be modified for such applications.
Catalysts: It can serve as a precursor for catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide largely depends on its application:
Fluorescent Sensors: It operates via a photoinduced electron transfer (PET) mechanism, where binding with metal ions alters its electronic structure, leading to fluorescence changes.
Biological Activity: If used in biological systems, it may interact with cellular components through its nitro and anthraquinone moieties, potentially disrupting cellular processes or generating reactive oxygen species.
Comparison with Similar Compounds
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Anthraquinone-2-carboxylic acid: A simpler derivative used in various chemical applications.
Uniqueness: N,N-diethyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of nitro, diethyl, and carboxamide groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific fluorescence or reactivity profiles.
Properties
IUPAC Name |
N,N-diethyl-1-nitro-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-3-20(4-2)19(24)14-10-9-13-15(16(14)21(25)26)18(23)12-8-6-5-7-11(12)17(13)22/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGKELGALVTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-1-(4-chlorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5277881.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B5277885.png)

![Phenol, 2-[3-(1-morpholyl)propyliminomethyl]-](/img/structure/B5277903.png)
![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5277908.png)
![N~2~-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5277913.png)

![[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2-hydroxy-3-methylphenyl)methanone](/img/structure/B5277933.png)
![5-tert-butyl-4-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]methyl}-2-furamide](/img/structure/B5277934.png)
![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B5277958.png)

![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B5277969.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[3-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide](/img/structure/B5277976.png)
